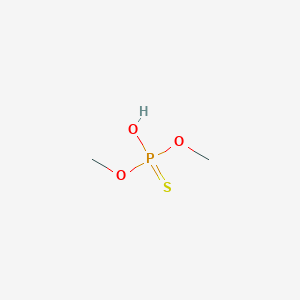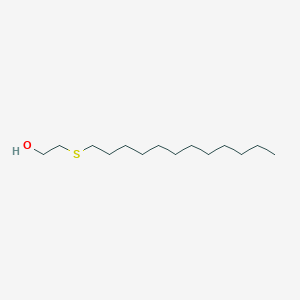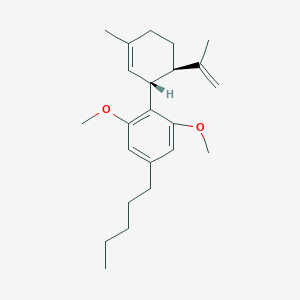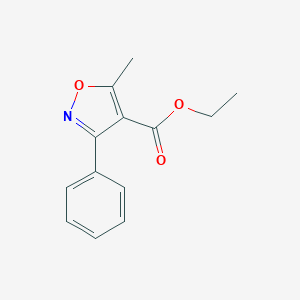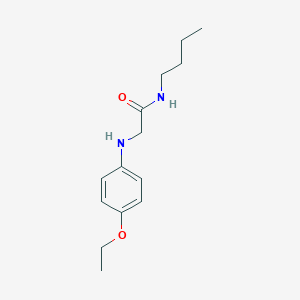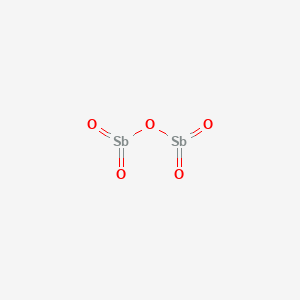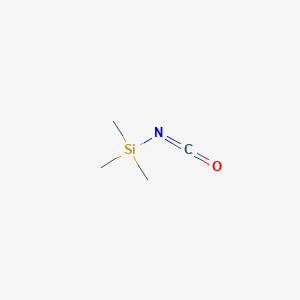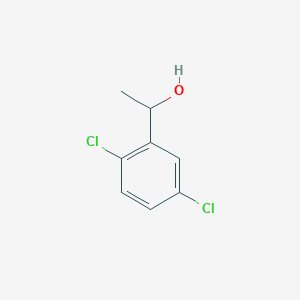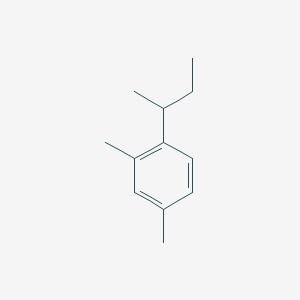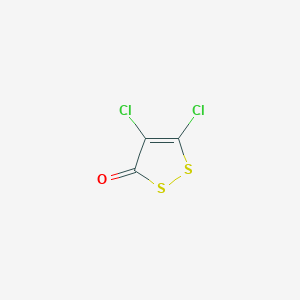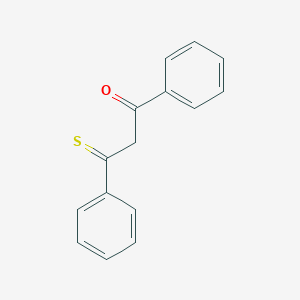
1-Propanone, 1,3-diphenyl-3-thioxo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Propanone, 1,3-diphenyl-3-thioxo-, also known as thioacetone, is an organic compound with a strong odor that has been studied for its potential applications in scientific research. Thioacetone is a colorless liquid that is soluble in water and has a boiling point of 138°C. It is an important compound in the field of organic chemistry due to its unique chemical properties and potential applications in various scientific fields.
Wirkmechanismus
The mechanism of action of 1-Propanone, 1,3-diphenyl-3-thioxo- is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes in the body. This can lead to a reduction in inflammation and tumor growth, as well as other physiological effects.
Biochemische Und Physiologische Effekte
Thioacetone has been shown to have a number of biochemical and physiological effects. It has been shown to have anti-inflammatory and antitumor properties, and may be useful in the treatment of various diseases. Thioacetone has also been shown to have a sedative effect on the central nervous system, and may be useful in the treatment of anxiety and other related disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-Propanone, 1,3-diphenyl-3-thioxo- in laboratory experiments is that it is relatively easy to synthesize in large quantities. Thioacetone is also relatively stable and can be stored for long periods of time without degradation. However, 1-Propanone, 1,3-diphenyl-3-thioxo- has a strong odor that can be unpleasant and may pose a health risk if not used in a well-ventilated area. Additionally, 1-Propanone, 1,3-diphenyl-3-thioxo- can be toxic if ingested or inhaled, and should be handled with care.
Zukünftige Richtungen
There are many potential future directions for research on 1-Propanone, 1,3-diphenyl-3-thioxo-. One area of interest is the development of new drugs based on the anti-inflammatory and antitumor properties of 1-Propanone, 1,3-diphenyl-3-thioxo-. Another area of interest is the study of the sedative effects of 1-Propanone, 1,3-diphenyl-3-thioxo- on the central nervous system, and its potential use in the treatment of anxiety and related disorders. Additionally, research on the mechanism of action of 1-Propanone, 1,3-diphenyl-3-thioxo- could lead to a better understanding of its potential applications in various scientific fields.
Synthesemethoden
Thioacetone can be synthesized through the reaction of acetone with sulfur, followed by a reduction reaction using sodium borohydride. This method is commonly used in laboratory settings to produce 1-Propanone, 1,3-diphenyl-3-thioxo- in large quantities for scientific research purposes.
Wissenschaftliche Forschungsanwendungen
Thioacetone has been studied for its potential applications in various scientific fields, including organic chemistry, biochemistry, and pharmacology. In organic chemistry, 1-Propanone, 1,3-diphenyl-3-thioxo- is used as a reagent in the synthesis of various organic compounds. It is also used as a solvent in some chemical reactions.
Thioacetone has been studied for its potential applications in biochemistry and pharmacology. It has been shown to have anti-inflammatory and antitumor properties, and may be useful in the development of new drugs for the treatment of various diseases.
Eigenschaften
IUPAC Name |
1,3-diphenyl-3-sulfanylidenepropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12OS/c16-14(12-7-3-1-4-8-12)11-15(17)13-9-5-2-6-10-13/h1-10H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CELMQLYNQRJGQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC(=S)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12OS |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60350396 |
Source


|
| Record name | 1-Propanone, 1,3-diphenyl-3-thioxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60350396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.3 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Propanone, 1,3-diphenyl-3-thioxo- | |
CAS RN |
1215-43-6 |
Source


|
| Record name | 1-Propanone, 1,3-diphenyl-3-thioxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60350396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

